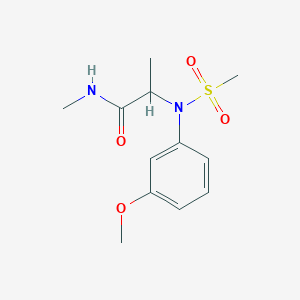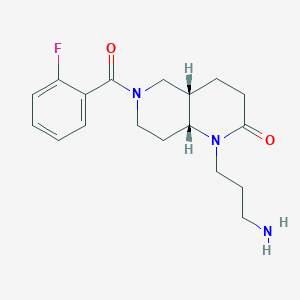
N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPEA is a derivative of phenethylamine and is structurally similar to other psychoactive compounds such as mescaline and MDMA. In
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has been studied for its potential applications in a variety of scientific fields. One area of research is in the development of new psychoactive compounds for medicinal purposes. N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has been shown to have a similar structure to other psychoactive compounds, and researchers are interested in exploring its potential as a treatment for various mental health conditions.
Another area of research is in the study of the structure-activity relationships of psychoactive compounds. N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea can be used as a reference compound for this type of research, as it has a similar structure to other psychoactive compounds but does not have the same psychoactive effects.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is not fully understood, but it is believed to act as a serotonin receptor agonist. This means that it binds to and activates serotonin receptors in the brain, leading to changes in neurotransmitter signaling. N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has been shown to have a higher affinity for the 5-HT2A receptor subtype, which is believed to be involved in the hallucinogenic effects of psychoactive compounds.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has been shown to increase locomotor activity and induce head twitch responses, which are indicative of hallucinogenic effects. N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has also been shown to increase levels of serotonin in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is that it is a relatively simple compound to synthesize, making it accessible for researchers. Additionally, N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has a similar structure to other psychoactive compounds, making it a useful reference compound for structure-activity relationship studies.
However, one limitation of N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is that its psychoactive effects are not well understood, and it may not be a suitable compound for all types of research. Additionally, the use of psychoactive compounds in research raises ethical concerns, and researchers must take appropriate measures to ensure the safety and well-being of study participants.
Direcciones Futuras
There are many potential future directions for research involving N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea. One area of interest is in the development of new psychoactive compounds for medicinal purposes. N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea could be used as a reference compound for the development of new compounds that have similar structures but different psychoactive effects.
Another area of research is in the study of the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea. Researchers could explore the effects of N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea on various neurotransmitter systems and investigate its potential as a treatment for mental health conditions.
Conclusion
In conclusion, N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is a chemical compound that has potential applications in a variety of scientific fields. Its synthesis method is relatively simple, and it has been studied for its potential as a psychoactive compound and a reference compound for structure-activity relationship studies. While its psychoactive effects are not well understood, there are many potential future directions for research involving N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea involves the reaction of 3,5-dimethoxyaniline with 2-methylphenyl isocyanate. The reaction is typically carried out in the presence of a catalyst such as triethylamine and yields N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea as a white solid. The purity of the compound can be improved through recrystallization or chromatography.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-4-5-7-15(11)18-16(19)17-12-8-13(20-2)10-14(9-12)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPQUCAHCJHVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide](/img/structure/B5493575.png)
![(4aS*,8aR*)-6-[3-(4-methoxyphenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5493597.png)

![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)
![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5493623.png)
![1-(4-fluorobenzyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5493629.png)
![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)
![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5493655.png)
![N~1~,N~1~-diethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5493659.png)


![N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5493671.png)